molecular formula C26H24N4O6 B11131984 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11131984
M. Wt: 488.5 g/mol
InChI Key: SRRBFRJTDOSBMX-GYHWCHFESA-N
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Description

The compound 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that features multiple functional groups, including an imidazole ring, a benzofuran moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the benzofuran moiety and the nitrophenyl group. Key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia.

    Attachment of the Benzofuran Moiety: This step may involve the use of a Friedel-Crafts acylation reaction to introduce the benzofuran ring.

    Introduction of the Nitrophenyl Group: This can be done via nitration of the corresponding phenyl derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The benzofuran moiety may interact with biological membranes, affecting their properties. The nitrophenyl group can participate in redox reactions, altering cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like histidine, purine, and histamine contain the imidazole ring and exhibit similar chemical properties.

    Benzofuran Derivatives: Compounds such as psoralen and angelicin contain the benzofuran moiety and are used in medicinal chemistry.

    Nitrophenyl Derivatives: Compounds like nitrobenzene and dinitrophenol contain the nitrophenyl group and are known for their reactivity.

Uniqueness

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one: is unique due to the combination of these functional groups in a single molecule, providing a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C26H24N4O6

Molecular Weight

488.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H24N4O6/c1-16-13-19-14-18(5-8-21(19)36-16)24(31)22-23(17-3-6-20(7-4-17)30(34)35)29(26(33)25(22)32)11-2-10-28-12-9-27-15-28/h3-9,12,14-16,23,31H,2,10-11,13H2,1H3/b24-22-

InChI Key

SRRBFRJTDOSBMX-GYHWCHFESA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)[N+](=O)[O-])/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)[N+](=O)[O-])O

Origin of Product

United States

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